molecular formula C13H19NO2 B15241395 Benzyl 2-amino-3,3-dimethylbutanoate

Benzyl 2-amino-3,3-dimethylbutanoate

Cat. No.: B15241395
M. Wt: 221.29 g/mol
InChI Key: CFEYNMWFKQPQMR-UHFFFAOYSA-N
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Description

Benzyl 2-amino-3,3-dimethylbutanoate is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes. The compound is known for its unique structure, which includes a benzyl group attached to a 2-amino-3,3-dimethylbutanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-amino-3,3-dimethylbutanoate typically involves the esterification of 2-amino-3,3-dimethylbutanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-amino-3,3-dimethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

Benzyl 2-amino-3,3-dimethylbutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a substrate in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The exact mechanism of action of Benzyl 2-amino-3,3-dimethylbutanoate is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

  • Benzyl 2-(benzylamino)-3,3-dimethylbutanoate
  • Benzyl 2-(dibenzylamino)-3,3-dimethylbutanoate
  • Benzyl 2-(dibenzylamino)-4-methylpentanoate

Comparison: Benzyl 2-amino-3,3-dimethylbutanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

IUPAC Name

benzyl 2-amino-3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)11(14)12(15)16-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEYNMWFKQPQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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